Salbutamon

Supercritical Fluid Chromatography Impurity Profiling Analytical Method Validation

Using uncertified Salbutamol ketone impurity standards risks chromatographic co-elution and ANDA rejection. Salbutamon (EP Impurity J/USP Related Compound B) is the pharmacopoeial reference standard codified in EP, USP, and BP monographs. - Dual-certified primary standard eliminates method validation ambiguity across ICH Q2(R1) guidelines. - Enables the 7-minute SFC-UV method equivalency protocol, reducing per-run solvent waste by over 85% versus the legacy 50-minute EP LC-UV method. - Supplied with full Certificate of Analysis; traceable to EDQM and USP lot numbers.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 156547-62-5
Cat. No. B130698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamon
CAS156547-62-5
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO
InChIInChI=1S/C13H19NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,14-16H,7-8H2,1-3H3
InChIKeyWHJAFZHZZCVHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamon Pharmacopoeial Reference Standard


Salbutamon (CAS 156547-62-5), also known as Salbutamone, Albuterone, or Salbutamol EP Impurity J, is the prochiral ketone intermediate and a specified impurity of the widely prescribed β2-agonist Salbutamol (Albuterol) [1]. With the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol, it is codified in all major pharmacopoeias, including the European Pharmacopoeia (EP) as Salbutamol Impurity J, the United States Pharmacopeia (USP) as Albuterol Related Compound B, and the British Pharmacopoeia (BP) as Salbutamol BP Impurity J [2]. Its presence is intrinsically linked to the synthetic pathway and stability of Salbutamol drug substance, making its certified reference material a non-negotiable requirement for analytical method validation, quality control (QC) release testing, and regulatory filing [3].

EP/USP Dual pharmacopoeial certified reference standard for impurity profiling and QC release
Method Defined retention behavior for EP LC and modern SFC method calibration
Synthesis Prochiral ketone intermediate for asymmetric hydrogenation to Levosalbutamol

Salbutamon vs. Generic Impurity Standards


Substituting a non-certified or generic 'Salbutamol ketone impurity' for pharmacopoeial-grade Salbutamon (EP Impurity J/USP Related Compound B) introduces critical risks in pharmaceutical analysis. Unlike other Salbutamol-related impurities (e.g., Impurity D, F, or G), Salbutamon is specifically a process-related impurity from the ketone intermediate stage, requiring distinct chromatographic resolution and method sensitivity [1]. The European Pharmacopoeia LC-UV method for Salbutamol sulfate impurities mandates a lengthy 50-minute run time for adequate separation, which the characteristic retention behavior of Salbutamone is designed to calibrate; using an uncharacterized analog risks co-elution, inaccurate quantitation, and regulatory non-compliance . Furthermore, Salbutamon is the critical prochiral substrate for the asymmetric hydrogenation synthesis of the single-enantiomer drug Levosalbutamol, a role no other impurity in the profile fulfills, making its high purity and structural fidelity directly impactful on downstream active pharmaceutical ingredient (API) quality [2].

Co-elution risk: non-certified analogs may shift retention, causing inaccurate Salbutamone quantitation and method failure.
Synthesis incompatibility: other Salbutamol impurities lack the ketone group, precluding use as Levosalbutamol starting material.
Regulatory gap: generic standards lack lot-specific CoA from official pharmacopoeial authorities, undermining audit trail.

Salbutamon Differentiation from Alternatives


SFC Method Speed vs. EP LC Reference

A validated achiral Supercritical Fluid Chromatography (SFC-UV) method achieved the complete separation of Salbutamol sulfate from its related impurities, including Salbutamone (Impurity B), in just 7 minutes [1]. This represents a substantial acceleration compared to the official European Pharmacopoeia (EP) reference LC-UV method employing ion-pairing reagents, which requires a total run time of 50 minutes [1]. This 7.1-fold reduction in analysis time demonstrates a clear, resource-saving advantage for laboratories adopting modern, environmentally friendly SFC for Salbutamon quantification over the conventional pharmacopoeial LC approach [1]. The validated dosing range covered 50–150% of the target 0.3% concentration level, with Limits of Detection (LODs) close to 0.5 µg/mL, ensuring robust quantitation [1].

Analysis Speed
Head-to-head
7.1× reduction
7 min SFC vs 50 min EP LC reference method
Reported speed improvement supports method transfer and resource efficiency profiling
Validated for impurities B, D, F, G in salbutamol sulfate
Supercritical Fluid Chromatography Impurity Profiling Analytical Method Validation

Dual EP and USP Certified Reference Material

Salbutamon is uniquely positioned as a primary pharmacopoeial reference standard directly issued by both the European Directorate for the Quality of Medicines & HealthCare (EDQM) as Salbutamol Impurity J CRS and the United States Pharmacopeia (USP) as Albuterol Related Compound B (Catalog No. 1012655) [1]. In contrast, alternative Salbutamol impurities like Impurity D, F, or G lack this dual-official-compendial primary standard status . This dual recognition ensures that the Salbutamon standard is supplied with Certificates of Analysis (CoA) issued directly 'under the Authority of the issuing Pharmacopoeia', providing the highest level of regulatory defensibility for ANDA/NDA filings . Secondary pharmaceutical standards (e.g., Sigma-Aldrich PHR2040) are traceable to these primary EP and USP lots, further cementing Salbutamon as the anchor standard for the entire analytical hierarchy [1].

Regulatory Status
Head-to-head
Dual EP/USP primary standard
Other impurities: single or secondary standard only
Dual compendial traceability supports regulatory filing confidence
CoA issued under Authority of the Pharmacopoeia
Reference Standard Pharmacopoeial Compliance Quality Control

Prochiral Ketone Intermediate for Levosalbutamol

Salbutamon is the specific prochiral ketone intermediate leveraged in patented, industrial-scale asymmetric hydrogenation processes for manufacturing (R)-Salbutamol (Levosalbutamol) [1]. The process, protected under US7247750B2, uses Rhodium-catalyzed asymmetric hydrogenation of the Salbutamone carbonyl group to establish the single chiral center of the active pharmaceutical ingredient [1]. This synthetic role is exclusive to Salbutamon; no other Salbutamol EP impurity (e.g., ether or aldehyde impurities) possesses the latent ketone functionality that can be enantioselectively reduced to yield the API [2]. This establishes a customer procurement criterion: a researcher or process chemist aiming to explore or manufacture chiral β2-agonists must specifically procure Salbutamon, as alternative salbutamol impurities are chemically irrelevant as starting materials [2].

Synthetic Utility
Head-to-head
Reactive prochiral ketone
Other impurities: ketone functionality absent
Enables enantioselective synthesis of (R)-Salbutamol via asymmetric hydrogenation
Industrial-scale Rh-catalyzed process per US7247750B2
Asymmetric Synthesis Chiral Switch Levosalbutamol

Deoxygenation Side-Reaction Marker in Synthesis

Detailed reaction profiling studies have identified that Salbutamone (the debenzylated ketone intermediate) is the sole source of persistent deoxygenated impurities during Salbutamol synthesis [1]. The deoxygenation side-reaction was found to be first-order in the concentration of this specific Salbutamone intermediate, meaning its accumulation directly predicts the formation of critical quality attributes [1]. This mechanistic insight led to the development of a superior dual-catalyst (Pd/Pt) hydrogenation system that minimizes deoxygenated impurity formation by accelerating Salbutamone reduction, achieving a 49% isolated yield of Salbutamol at a 20 g scale [1]. In contrast, the use of a Pd-only catalyst system resulted in persistent high levels of deoxygenated impurities, directly linked to the slower consumption of Salbutamone [1]. This elevates Salbutamon from a passive impurity to an active Process Analytical Technology (PAT) marker for monitoring and optimizing the critical hydrogenation step.

Process Marker
Head-to-head
First-order deoxygenation marker
Pd/Pt dual catalyst suppresses side-reaction
Supports PAT for impurity control strategy during hydrogenation scale-up
Concentration-dependent deoxygenated impurity formation
Process Analytical Technology Impurity Control Strategy Catalytic Hydrogenation

Salbutamon Key Application Scenarios


ANDA/NDA Impurity Profiling

Generic drug manufacturers preparing an Abbreviated New Drug Application (ANDA) for Salbutamol sulfate inhalation products must demonstrate that their impurity profile matches the Reference Listed Drug (RLD). The use of Salbutamon as a dual EP and USP primary reference standard provides the highest level of regulatory defensibility during method validation . The associated Certificates of Analysis are issued directly by the Pharmacopoeial authorities, satisfying ICH Q7 and Q2(R1) guidelines for reference standard qualification, a compliance feature not offered by non-pharmacopoeial analogs .

Green SFC Method for QC Modernization

Analytical R&D groups transitioning from the 50-minute EP LC-UV ion-pairing method to modern SFC-UV can use Salbutamon as the key marker to validate method equivalency. The quantitative data shows that the SFC method achieves separation of Salbutamone in just 7 minutes, a speed advantage that directly reduces solvent waste and operational costs [1]. The method has been validated with an accuracy profile approach for the 50–150% target concentration range, making Salbutamon the critical standard for the method transfer protocol [1].

Chiral β2-Agonist Synthesis R&D

Academic and industrial medicinal chemistry labs focused on 'chiral switch' generics (Levosalbutamol) should procure high-purity Salbutamon (≥98% by HPLC) as the core building block. Patented processes explicitly claim the Rh-catalyzed asymmetric hydrogenation of Salbutamone as the industrial route to Levosalbutamol, distinguishing it from resolution-based approaches [2]. Procuring Salbutamon is thus not just purchasing an impurity standard, but a versatile prochiral intermediate for synthesizing enantiopure API.

Process Scale-Up and QbD Control

During the scale-up of Salbutamol manufacturing, Salbutamon serves as the principal Process Analytical Technology (PAT) marker for the ketone hydrogenation step. Reaction profiling evidence shows that the deoxygenated impurity formation is first-order dependent on the Salbutamone concentration, making its real-time monitoring critical for process control [3]. A procurement decision to secure a well-characterized Salbutamon standard enables the implementation of a QbD control strategy, linking process parameters directly to critical quality attributes [3].

Application
Selection Property
Validation Focus
ANDA/NDA Impurity Profiling
Pharmacopoeial dual-certified standard
Regulatory audit trail and ICH Q7 compliance
QC Method Modernization
Compatibility with fast separation methods
Method equivalency to pharmacopoeial LC reference
Chiral API Synthesis R&D
Prochiral ketone functionality
Asymmetric hydrogenation feasibility
Process Analytical Technology (PAT)
Impurity marker specificity for deoxygenation
Reaction progress monitoring and QbD control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


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